4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole
Description
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a nitro-substituted indole derivative featuring a phenylsulfonyl group at position 1, a chlorine atom at position 4, and a nitro group at position 5. This compound’s structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The phenylsulfonyl group enhances metabolic stability, while the nitro and chloro substituents influence reactivity and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-nitroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZIVNKAVXUUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is a heterocyclic compound characterized by its complex structure, which includes a fused indole ring system along with chlorinated and nitro functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H8ClN3O4S, indicating the presence of key functional groups that contribute to its biological reactivity. The chlorine and nitro groups are particularly noteworthy for their roles in biological interactions, potentially influencing the compound's pharmacological properties .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. The nitro and sulfonyl groups may facilitate binding to various biological macromolecules, leading to alterations in cellular processes such as apoptosis and cell cycle regulation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.25 to 32 µg/mL against various bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Escherichia coli | 0.5 |
| Compound C | Salmonella enterica | 2 |
Antiviral Activity
The antiviral potential of compounds related to this compound has also been explored. Studies suggest that modifications at the 4 and 5 positions of the indole ring can enhance antiviral activity against viruses such as HIV and HCV. For example, certain derivatives have shown promising results in inhibiting viral replication in cellular models .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has identified its potential as a tubulin polymerization inhibitor, which disrupts microtubule dynamics essential for cancer cell proliferation. In vitro studies have demonstrated that certain derivatives induce G2/M phase cell cycle arrest and trigger apoptosis in various cancer cell lines, with IC50 values ranging from 0.57 to 8.7 µM depending on the specific target cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 8.7 | Tubulin polymerization inhibition |
| MDA-MB-231 | 0.102 | Apoptosis induction |
| Huh7 | 5.0 | G2/M phase arrest |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Case Study on Anticancer Efficacy : A study investigated the effects of a derivative on Huh7 hepatocellular carcinoma cells, revealing significant inhibition of cell growth and induction of apoptosis through disruption of microtubule assembly .
- Antiviral Screening : In a screening assay against HIV-1, derivatives exhibited varying degrees of inhibition, suggesting that structural modifications can enhance activity against viral targets .
- Antimicrobial Testing : A series of related compounds were tested against clinical isolates of MRSA and other pathogens, demonstrating MIC values as low as 0.25 µg/mL for some derivatives, indicating strong antibacterial potential .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole has been explored for its potential as an antiviral agent. Research indicates that indole derivatives can inhibit viral replication by targeting specific proteins involved in the viral lifecycle. For instance, compounds with similar structures have shown efficacy against HIV and Hepatitis C virus (HCV) by interfering with viral polymerases or surface proteins .
Anticancer Activity
The compound's derivatives are being investigated for their anticancer properties. Indole-based compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Recent studies have identified several indole derivatives that induce apoptosis in cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest . The specific mechanisms often involve binding to the colchicine site on tubulin, which is essential for microtubule formation.
The presence of the nitro group allows for bioreduction processes that can generate reactive intermediates capable of interacting with cellular macromolecules. This property enhances the compound's potential as a lead in drug development targeting various diseases, including infections and cancer .
Case Study 1: Antiviral Properties
A study on indole derivatives reported that certain compounds exhibited significant antiviral activity against HCV by acting as non-nucleoside inhibitors of NS5B polymerase. The structure-activity relationship (SAR) analysis highlighted that modifications at the 4 and 5 positions of the indole ring could enhance antiviral potency while maintaining favorable pharmacokinetic properties .
Case Study 2: Anticancer Mechanism
Research focusing on indole-acrylamide derivatives demonstrated that these compounds could inhibit tubulin polymerization effectively. One particular derivative showed an IC50 value of 0.57 µM against breast cancer cell lines, indicating strong antiproliferative effects. Molecular docking studies confirmed stable interactions with tubulin, underscoring the potential of these compounds as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Features
Key structural variations among indole derivatives include substituent type, position, and electronic effects:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole | 1-(SO₂Ph), 4-Cl, 5-NO₂ | Electron-withdrawing nitro and chloro groups; planar sulfonyl group enhances rigidity. |
| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | 1-(SO₂(4-MePh)), 5-Cl | Methyl group on sulfonyl reduces polarity compared to phenylsulfonyl. |
| 6-Chloro-3-(4-iodobenzyl)-1H-indole (8) | 6-Cl, 3-(4-iodobenzyl) | Bulky iodobenzyl group at position 3 increases steric hindrance. |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 2-CONH(4-BzPh), 5-F | Carboxamide and benzoyl groups enhance hydrogen bonding potential. |
| 5-Chloro-3-nitro-1H-indole | 3-NO₂, 5-Cl | Nitro at position 3 alters electronic distribution compared to position 5. |
2.3 Physical and Spectroscopic Properties
- Melting Points : Sulfonated indoles exhibit high melting points (>200°C) due to strong intermolecular forces. Nitro-substituted derivatives (e.g., 249–250°C for N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) show even higher values due to increased polarity .
- NMR Data :
- The phenylsulfonyl group in this compound would deshield adjacent protons, with distinct $ ^1H $-NMR shifts for H-3 and H-6 (cf. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole: δ 7.75–7.86 ppm for aromatic protons) .
- Nitro groups induce downfield shifts in $ ^{13}C $-NMR (e.g., δ 157.62 ppm for C=O in carboxamide derivatives) .
2.5 Crystallographic and Molecular Packing
- This compound : Expected to form hydrogen bonds via nitro and sulfonyl groups, similar to 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (C–H⋯O interactions: 2.49–2.59 Å) .
- 5-Chloro-3-nitro-1H-indole : Nitro at position 3 may lead to different packing motifs compared to nitro at position 5 due to altered symmetry .
Preparation Methods
Nitration of 4-Chloroindole
The nitration of 4-chloroindole serves as a foundational step. Using mixed acids (HNO₃/H₂SO₄) at 0–5°C, the nitro group is introduced at position 5, guided by the electron-withdrawing effect of the chlorine atom at position 4. Over-nitration is mitigated by maintaining stoichiometric control (1.1 equiv HNO₃) and short reaction times (2–3 h). The intermediate 4-chloro-5-nitroindole is isolated via recrystallization (ethanol/water, 70% yield).
Sulfonylation at N1
The sulfonylation of 4-chloro-5-nitroindole employs phenylsulfonyl chloride in dichloromethane (DCM) with pyridine as a base. Reaction at 25°C for 12 h affords the title compound, purified via column chromatography (hexane/ethyl acetate, 3:1). This method yields 65–75% product, with purity >95% confirmed by HPLC.
Key Challenge : Competing sulfonation at oxygen or carbon centers is suppressed by using anhydrous conditions and catalytic DMAP.
Sulfonylation Followed by Directed Halogenation and Nitration
Initial Sulfonylation of Indole
Indole is sulfonylated at N1 using phenylsulfonyl chloride and triethylamine in tetrahydrofuran (THF) at 0°C (90% yield). The phenylsulfonyl group deactivates the indole ring, enabling regioselective electrophilic substitution at positions 4 and 5.
Electrophilic Chlorination
Chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride under reflux (6 h). The electron-withdrawing sulfonamide group directs chlorine to position 4, yielding 1-(phenylsulfonyl)-4-chloro-1H-indole (68% yield).
Nitration at Position 5
Nitration with acetyl nitrate (AcONO₂) in acetic anhydride at 10°C introduces the nitro group at position 5, para to chlorine. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate (55% yield).
Mechanistic Insight : The sulfonamide group meta-directs nitration to position 5, while chlorine’s ortho/para-directing effect reinforces regioselectivity.
Metal-Catalyzed Coupling Approaches
Iron-Mediated Sulfonylation
A novel method utilizes sodium phenylsulfinate and FeCl₂ in 1,4-dioxane at 60°C under nitrogen. The reaction proceeds via a radical mechanism, coupling the sulfinate with 4-chloro-5-nitroindole. Purification via flash chromatography (petroleum ether/ethyl acetate) yields 78% product.
Advantages Over Classical Methods
This approach avoids harsh acids and enables scalable synthesis. However, trace iron residues necessitate chelation with EDTA during workup.
One-Pot Tandem Reactions
Simultaneous Nitration and Sulfonylation
A one-pot procedure combines indole, phenylsulfonyl chloride, and fuming HNO₃ in H₂SO₄ at −10°C. The tandem reaction achieves simultaneous sulfonylation and nitration, though yields are moderate (50–60%) due to competing side reactions.
Optimization Strategies
Increasing the H₂SO₄/HNO₃ ratio to 4:1 suppresses dinitro byproducts, improving selectivity for the 5-nitro isomer.
Reductive Amination Pathways
Nitro Reduction and Subsequent Functionalization
In a divergent route, 5-nitro-1-(phenylsulfonyl)-1H-indole is reduced to the amine using Fe powder and HCl in ethanol. Subsequent Sandmeyer reaction with CuCl introduces chlorine at position 4, yielding the target compound (62% overall yield).
Limitation : This multi-step sequence is less efficient than direct methods but offers flexibility for late-stage diversification.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Nitration | Nitration → Sulfonylation | 70 | 95 | High regioselectivity | Long reaction times |
| Directed Halogenation | Sulfonylation → Chlorination → Nitration | 68 | 93 | Controlled substitution pattern | Requires harsh chlorination conditions |
| Iron-Catalyzed | Radical coupling | 78 | 97 | Scalable, mild conditions | Iron residue removal challenges |
| One-Pot Tandem | Concurrent functionalization | 55 | 88 | Simplified workflow | Moderate yields |
| Reductive Amination | Reduction → Sandmeyer reaction | 62 | 90 | Late-stage diversification | Multi-step, lower efficiency |
Critical Reaction Parameters
Temperature Control
Solvent Selection
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole?
- Methodology :
Sulfonylation : Deprotonate the indole nitrogen using sodium hydride (NaH) in dry THF at 0–5°C. Add phenylsulfonyl chloride (or derivatives like tosyl chloride) to introduce the sulfonyl group. This step requires inert conditions and precise temperature control to avoid side reactions .
Nitration : Introduce the nitro group at the 5-position using a nitrating agent (e.g., nitric acid in sulfuric acid). Monitor reaction progress via TLC to prevent over-nitration.
Chlorination : Electrophilic chlorination (e.g., using N-chlorosuccinimide in DCM) at the 4-position. Confirm regioselectivity via or X-ray crystallography .
Purification : Recrystallize from a hexane/DCM (4:1) mixture to obtain high-purity crystals (yield ~80%) .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- : Assign peaks to confirm substituent positions (e.g., nitro and sulfonyl groups cause deshielding). Include if fluorine analogs are studied .
- HRMS : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: , data-to-parameter ratio >15 .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in electrophilic substitution?
- Mechanistic Insights :
- The electron-withdrawing nitro (-NO) and sulfonyl (-SO-Ph) groups deactivate the indole ring, directing electrophiles to the 4- and 6-positions. Chlorine at the 4-position further alters electron density, favoring nucleophilic attack at the 3-position in cross-coupling reactions .
- Experimental Validation : Compare reaction rates with analogs (e.g., 5-fluoro or 5-bromo derivatives) using kinetic studies or computational modeling (DFT) .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Troubleshooting :
- Disordered Atoms : Apply geometric constraints or split positions in SHELXL.
- Twinned Crystals : Use TWIN/BASF commands in SHELXTL. Validate with Hooft/Y parameter or R analysis .
- Example: In sulfonylated indoles, the phenylsulfonyl group may exhibit rotational disorder. Refine using PART/SUMP instructions .
Q. How can regioselectivity issues in nitration be mitigated?
- Optimization :
- Temperature Control : Conduct nitration at −10°C to minimize byproducts.
- Protecting Groups : Temporarily protect reactive sites (e.g., 1-position with Boc groups) to direct nitration to the 5-position.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
